molecular formula C22H23N3O2 B1665153 N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide CAS No. 139051-89-1

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide

Cat. No. B1665153
CAS RN: 139051-89-1
M. Wt: 361.4 g/mol
InChI Key: UDOYPNBXGCVNFY-UHFFFAOYSA-N
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Description

AQ-RA 721 is a selective muscarinic antagonist with high affinity for M1- and M3-receptors. AQ-RA 721 may be used as a bronchodilator.

Scientific Research Applications

1. Serotonin-3 (5-HT3) Receptor Antagonism

Research conducted by Kawakita et al. (1992) explored the synthesis and pharmacology of derivatives of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide, focusing on their potency as serotonin-3 (5-HT3) receptor antagonists. This was evaluated through their ability to antagonize the von Bezold-Jarish effect in rats. Among these derivatives, those bearing the 1-azabicyclo[2.2.2]oct-3-yl moiety showed more potent antagonistic activity compared to others. A notable compound, Y-25130, demonstrated high affinity for the 5-HT3 receptor and effective protection against cisplatin-induced emesis in dogs (Kawakita et al., 1992).

2. Modulation of Gastrointestinal Function

In another study, derivatives of N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide were evaluated for their potential in treating gastrointestinal disorders. Kakigami et al. (1998) synthesized compounds and assessed their serotonin 5-HT4 agonistic activity in vitro. Certain derivatives showed promising results, with one compound being as potent as cisapride, a known gastrointestinal prokinetic agent (Kakigami et al., 1998).

3. Potential in Treating Cognitive Deficits

Wishka et al. (2006) discovered a compound, PHA-543,613, which is a potent agonist of the alpha7 neuronal nicotinic acetylcholine receptor and structurally related to N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide. This compound showed potential in treating cognitive deficits, particularly in schizophrenia. It demonstrated rapid brain penetration, high oral bioavailability in rats, and effectiveness in auditory sensory gating and novel object recognition models (Wishka et al., 2006).

properties

CAS RN

139051-89-1

Product Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide

InChI

InChI=1S/C22H23N3O2/c26-21-16-6-2-1-5-15(16)20(17-7-3-4-8-18(17)23-21)22(27)24-19-13-25-11-9-14(19)10-12-25/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,27)

InChI Key

UDOYPNBXGCVNFY-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3C4=CC=CC=C4C(=O)NC5=CC=CC=C35

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AQ-RA 721
AQ-RA-721
AQRA 721

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 2
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N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 4
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 5
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide

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